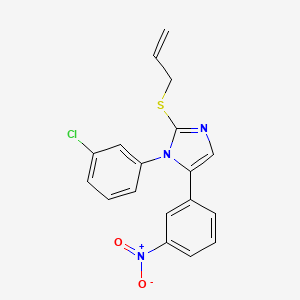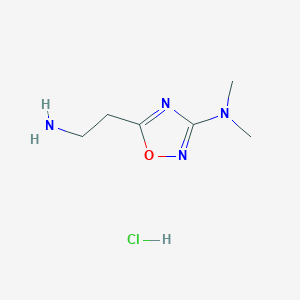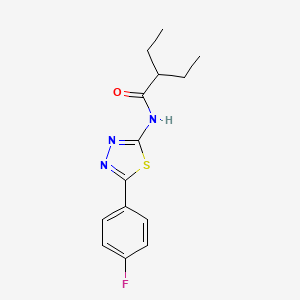![molecular formula C19H16N4O4S2 B2518423 N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1428362-97-3](/img/structure/B2518423.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of specific catalysts to achieve the desired product. In the context of synthesizing pyrazole and pyrimidine derivatives, the papers provide insights into different methodologies. For instance, a novel pyrazole derivative was synthesized and characterized through various techniques including elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies . This compound was crystallized in the triclinic crystal system, indicating a precise and methodical approach to synthesis. Another study describes the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives through the reaction of enaminone with different amines, leading to a variety of heterocyclic compounds . Additionally, a series of benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines were efficiently synthesized using Bi(III) salts as catalysts under solvent-free conditions, showcasing an environmentally friendly approach to synthesis .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The X-ray crystal structure studies of the synthesized pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, with a dihedral angle of 65.84(1)°, and an E-form envelope conformation on a specific carbon atom . This detailed analysis provides a clear picture of the molecule's geometry, which is essential for predicting its behavior in chemical reactions. The molecular geometries and electronic structures of the compounds were also optimized and calculated using ab-initio methods, which include HF and DFT/B3LYP functional with different basis sets and solvent environments . These calculations help in comparing the theoretical data with experimental results and in identifying electrophilic and nucleophilic regions on the molecular surface.
Chemical Reactions Analysis
The reactivity of synthesized compounds is often tested through their ability to undergo further chemical reactions. The pyrazole derivative's structure is stabilized by intermolecular hydrogen bonds, which contribute to its three-dimensional supramolecular self-assembly . This indicates potential reactivity through hydrogen bonding interactions. The compounds synthesized in the second study exhibited moderate effects against some bacterial and fungal species, suggesting bioactivity that could be further explored in chemical reactions related to pharmacology . The synthesis of benzoxazoles and related compounds using Bi(III) salts demonstrates the compounds' ability to form under mild and efficient reaction conditions, which is indicative of their stability and potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its structure. The pyrazole derivative's crystal and molecular structure is characterized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions, which are significant for its physical stability . The thermal decomposition of the compound was studied using thermogravimetric analysis, providing insight into its thermal stability . The nonlinear optical properties of the compound were discussed based on polarizability and hyperpolarizability values, which are important for applications in materials science . The solvent-free synthesis of benzoxazoles and related compounds suggests that these compounds have properties that allow them to be synthesized and remain stable without the need for solvents, which is beneficial from an environmental standpoint .
Applications De Recherche Scientifique
Synthesis and Characterization
Heterocyclic Compound Synthesis : A study detailed the synthesis of substituted heterocyclic carboxamides, demonstrating their potential as intermediates for further chemical transformations. These compounds, including thiazolo[5,4-b]pyridines, were synthesized through multi-component reactions, highlighting the versatility of heterocyclic chemistries in creating biologically relevant molecules (Guleli et al., 2019).
Innovative Heterocycles for Biological Activities : Research on the synthesis of isothiazolopyridines and related compounds using microwave-assisted reactions showcased the efficiency and yield improvements of modern synthetic methods. These compounds have been noted for their valuable biological activities, which could include molecules structurally related to the specified compound (Youssef et al., 2012).
Potential Biological Applications
Antimicrobial and Docking Studies : A synthesis route for thiophene-2-carboxamides derivatives was explored, and these compounds were evaluated for antimicrobial activities and subjected to molecular docking studies. Such research underscores the potential of these molecules in drug discovery, particularly for targeting microbial infections (Talupur et al., 2021).
Antipsychotic Agent Development : Derivatives of heterocyclic carboxamides were investigated for their potential as antipsychotic agents. The study involved the synthesis of analogues and their evaluation against various receptors, showcasing the therapeutic potential of such compounds in treating psychiatric disorders (Norman et al., 1996).
Molecular Design and Novel Compounds
- Crystal Structure Analysis : Research on pyrazole derivatives, closely related in structural complexity to the specified compound, provided insights into their molecular structures via X-ray diffraction. This kind of analysis is crucial for understanding the physical and chemical properties of novel compounds, which can inform their potential applications in drug design and other areas (Kumara et al., 2017).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, investigations into its reactivity, and testing to explore its potential uses.
Please note that this is a general analysis based on the structure of the compound. For detailed and accurate information, specific experimental data and research are needed.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(thiophene-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c24-17(11-4-6-28-9-11)22-18-21-13-3-5-23(8-16(13)29-18)19(25)20-12-1-2-14-15(7-12)27-10-26-14/h1-2,4,6-7,9H,3,5,8,10H2,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMBBJDLXMUZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)
![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)






![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)

